molecular formula C12H11NO4S B2414393 N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide CAS No. 746633-45-4

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide

Cat. No.: B2414393
CAS No.: 746633-45-4
M. Wt: 265.28
InChI Key: AOIWBLPFQVJSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that contributes to the compound’s reactivity and biological properties .

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The future directions in the research of furan-2-carboxamide derivatives could involve the synthesis and study of new compounds with potential biological activities. These compounds could be potential candidates for the development of new pharmaceutical agents .

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, furan-containing compounds have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer activities .

Cellular Effects

Some furan-containing compounds have been reported to exert cytotoxic effects on certain cancer cells . For example, a synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide, has been shown to exert a potent suppressive effect on HCT116 colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of action of N-(4-methanesulfonylphenyl)furan-2-carboxamide is not well-known. Furan-containing compounds are known to exert their effects at the molecular level through various mechanisms. For instance, some furan-containing compounds have been reported to serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

Temporal Effects in Laboratory Settings

Furan has been reported to cause toxic effects in many animals and it can be harmful to human health as well .

Dosage Effects in Animal Models

A study on the carcinogenicity of furan in male F344/N Nctr rats showed that furan caused cytotoxicity through several apoptotic events .

Metabolic Pathways

Furan is commonly formed from four precursors: amino acids, carbohydrates, ascorbic acids, and polyunsaturated fatty acids .

Transport and Distribution

Furan-containing compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

A mass spectrometry-based approach for mapping protein subcellular localization has been developed, which could potentially be used to determine the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylsulfonyl)aniline with furan-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-18(15,16)10-6-4-9(5-7-10)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWBLPFQVJSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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